1-(Sec-butyl)-5-methyl-1h-pyrazole-4-sulfonamide
CAS No.:
Cat. No.: VC18096763
Molecular Formula: C8H15N3O2S
Molecular Weight: 217.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H15N3O2S |
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Molecular Weight | 217.29 g/mol |
IUPAC Name | 1-butan-2-yl-5-methylpyrazole-4-sulfonamide |
Standard InChI | InChI=1S/C8H15N3O2S/c1-4-6(2)11-7(3)8(5-10-11)14(9,12)13/h5-6H,4H2,1-3H3,(H2,9,12,13) |
Standard InChI Key | CCCXLRFYZPBWCO-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)N1C(=C(C=N1)S(=O)(=O)N)C |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 1-(sec-butyl)-5-methyl-1H-pyrazole-4-sulfonamide, reflects its molecular architecture:
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A pyrazole ring substituted at position 1 with a sec-butyl group (-CH(CH2CH3)2), at position 5 with a methyl group (-CH3), and at position 4 with a sulfonamide moiety (-SO2NH2) .
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Molecular formula: C9H16N3O2S (calculated molecular weight: 230.31 g/mol).
Synthesis and Characterization
Hypothetical Synthetic Routes
While no direct synthesis of 1-(sec-butyl)-5-methyl-1H-pyrazole-4-sulfonamide has been reported, plausible pathways can be inferred from related pyrazole sulfonamide syntheses :
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Pyrazole Core Formation:
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Sulfonamide Introduction:
Characterization Techniques
Key methods for validating the compound’s structure include:
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Nuclear Magnetic Resonance (NMR):
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High-Resolution Mass Spectrometry (HR-MS): A molecular ion peak at m/z 230.31 (C9H16N3O2S) .
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Infrared Spectroscopy (IR): Stretching vibrations for S=O (1150–1350 cm⁻¹) and N-H (3300–3500 cm⁻¹) .
Physicochemical Properties
Pharmacokinetics and Toxicity
ADMET Predictions
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Absorption: Moderate oral bioavailability due to lipophilic sec-butyl group .
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Toxicity: Potential hepatotoxicity risks common to sulfonamides; requires in vitro safety profiling .
Blood-Brain Barrier Penetration
The sec-butyl group’s bulk may reduce CNS access compared to smaller analogs (e.g., DDD85646 blood:brain ratio <0.05) . Co-administration with P-glycoprotein inhibitors like GF120918 could enhance penetration .
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